2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid
Overview
Description
2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid is an organic compound that combines both piperidine and carboxylic acid moieties, making it a compound of interest in various chemical syntheses and pharmaceutical applications. Its unique structure allows it to participate in multiple chemical reactions, enhancing its utility in different domains.
Mechanism of Action
Target of Action
The compound, also known as 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)propanoic acid, is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
This compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The flexibility of the linker, provided by this compound, can impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein degradation. By tagging specific proteins for degradation, it can influence various cellular processes depending on the function of the target protein .
Pharmacokinetics
Like other protac linkers, it is expected to influence the pharmacokinetic properties of the resulting protac, including absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of this compound is the degradation of the target protein. This can lead to a variety of cellular effects depending on the role of the degraded protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of the compound and its ability to form the ternary complex . Additionally, the presence of other molecules can influence the compound’s efficacy, such as competitive inhibitors or molecules that can interfere with the ubiquitination process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid typically involves multi-step processes:
Starting Materials: : The synthesis usually begins with the tert-Butoxycarbonyl (Boc) protection of 4-piperidinol.
Formation of Intermediate: : This intermediate is then subjected to an esterification reaction with propanoic acid to form the desired compound.
Reaction Conditions: : Typical conditions include the use of acidic catalysts (such as p-toluenesulfonic acid) and organic solvents (like dichloromethane) under reflux.
Industrial Production Methods
In industrial settings, the production of this compound might involve:
Batch Reactor Systems: : Where precise control over temperature and reaction time ensures high yield and purity.
Continuous Flow Reactors: : Offering scalability and efficient heat transfer for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid can undergo several types of chemical reactions:
Oxidation: : Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Can be reduced to alcohol derivatives.
Substitution: : Participates in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Including lithium aluminum hydride and sodium borohydride.
Conditions: : Reactions are typically carried out under controlled temperatures, often in an inert atmosphere to prevent side reactions.
Major Products
Oxidation: : Results in carboxylic acids or ketones.
Reduction: : Produces alcohol derivatives.
Substitution: : Leads to various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Building Block: : Utilized as an intermediate in the synthesis of more complex molecules.
Catalysts: : Employed in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: : Studies suggest its potential as an enzyme inhibitor, affecting various metabolic pathways.
Medicine
Pharmaceutical Intermediate: : Used in the development of new drug candidates, especially those targeting central nervous system disorders.
Industry
Chemical Manufacturing: : Its robust synthetic utility makes it valuable in large-scale chemical manufacturing.
Comparison with Similar Compounds
2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid is compared with similar compounds like:
2-{[1-(tert-Butoxycarbonyl)-4-morpholinyl]-oxy}propanoic acid: : Different ring system, affecting its reactivity.
2-{[1-(tert-Butoxycarbonyl)-4-pyrrolidinyl]-oxy}propanoic acid: : Smaller ring system, resulting in different steric effects.
Uniqueness
Structural Specificity: : The presence of both piperidine and carboxylic acid groups makes it distinct.
Reactivity: : Its specific functional groups offer unique reaction pathways not available in similar compounds.
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Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(11(15)16)18-10-5-7-14(8-6-10)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKRUDZVAIDLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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